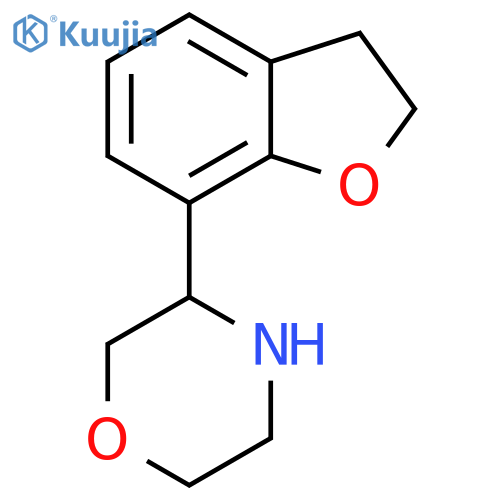

Cas no 1337260-97-5 (3-(2,3-dihydro-1-benzofuran-7-yl)morpholine)

1337260-97-5 structure

商品名:3-(2,3-dihydro-1-benzofuran-7-yl)morpholine

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1-benzofuran-7-yl)morpholine

- 1337260-97-5

- EN300-1857319

-

- インチ: 1S/C12H15NO2/c1-2-9-4-6-15-12(9)10(3-1)11-8-14-7-5-13-11/h1-3,11,13H,4-8H2

- InChIKey: NNBUMZYZQXSAEY-UHFFFAOYSA-N

- ほほえんだ: O1CCNC(C1)C1C=CC=C2CCOC=12

計算された属性

- せいみつぶんしりょう: 205.110278721g/mol

- どういたいしつりょう: 205.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 30.5Ų

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857319-0.05g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-2.5g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-0.25g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-0.1g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-1g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 1g |

$914.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-5g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-0.5g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1857319-10.0g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1857319-5.0g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1857319-10g |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine |

1337260-97-5 | 10g |

$3929.0 | 2023-09-18 |

3-(2,3-dihydro-1-benzofuran-7-yl)morpholine 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1337260-97-5 (3-(2,3-dihydro-1-benzofuran-7-yl)morpholine) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 124-83-4((1R,3S)-Camphoric Acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1189426-16-1(Sulfadiazine-13C6)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量